2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
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Overview
Description
2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline is an organic compound with the molecular formula C15H16N2 and a molecular weight of 224.31 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline typically involves the reaction of 2,3-dihydro-1H-indole with an appropriate aniline derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Solvents: DMF, DMSO
Bases: NaH, K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline, known for its aromatic properties and biological activity.
2-(1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features but different biological activities.
2-(2,3-dihydro-1H-indol-1-yl)ethanol: A compound with a similar indole core but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other indole derivatives may not be suitable .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWQIFHKJLVCAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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